2-(2-fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Choose this compound for its unique architecture: a 4-(4-methoxyphenyl)piperazine (5-HT₁A/D₂ pharmacophore) linked via an ethyl spacer to a 2-fluorophenoxyacetamide. The ethyl linker critically alters conformational flexibility, LogP, and target-binding geometry compared to direct-acyl analogs, potentially conferring superior receptor selectivity and metabolic stability. Ideal for broad-panel CNS screens, PET tracer development (¹⁸F-labeling), and PROTAC linker chemistry.

Molecular Formula C21H26FN3O3
Molecular Weight 387.455
CAS No. 1049447-29-1
Cat. No. B2775114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
CAS1049447-29-1
Molecular FormulaC21H26FN3O3
Molecular Weight387.455
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3F
InChIInChI=1S/C21H26FN3O3/c1-27-18-8-6-17(7-9-18)25-14-12-24(13-15-25)11-10-23-21(26)16-28-20-5-3-2-4-19(20)22/h2-9H,10-16H2,1H3,(H,23,26)
InChIKeyZPQFGRVDVLWGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide (CAS 1049447-29-1) – Structural Profile and Procurement Relevance


2-(2-Fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide (CAS 1049447-29-1) is a synthetic piperazine derivative featuring a 2-fluorophenoxyacetamide head group tethered via an ethyl spacer to a 4-(4-methoxyphenyl)piperazine motif. This architecture merges a fluorinated aryl ether, an acetamide linker, and an N‑arylpiperazine pharmacophore, placing it within a class extensively investigated for CNS receptor modulation [1]. The ethyl linker between the piperazine nitrogen and the acetamide amide distinguishes it structurally from simpler N‑acylpiperazine analogs, potentially altering molecular flexibility, logP, and target‑binding geometry. For procurement decisions in medicinal chemistry and chemical biology, the exact substitution pattern and linker length are critical, as small structural variations can profoundly shift receptor selectivity and metabolic stability [1].

Why Generic N‑Arylpiperazine Acetamides Cannot Substitute 1049447-29-1


Generic replacement of the target compound with simpler N‑acylpiperazine congeners (e.g., 1‑[(2‑fluorophenoxy)acetyl]‑4‑(4‑methoxyphenyl)piperazine, lacking the ethyl linker) is inadvisable because the ethyl spacer alters both conformational freedom and physicochemical properties . Computational‑predicted descriptors for the direct‑acyl analog include a LogP of 2.42, a LogSW of –3.78, and a tPSA of 42.0 Ų ; introduction of the ethyl linker in the target compound is expected to increase LogP (enhanced lipophilicity) and modify hydrogen‑bonding capacity, directly impacting membrane permeability and target residence time. Without experimentally validated head‑to‑head data, the assumption that these analogs behave identically in receptor‑binding or ADME assays is unsupported, and substitution risks selecting a compound with divergent potency, selectivity, or pharmacokinetic profile.

Quantitative Differentiation Evidence for 2-(2-Fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide (1049447-29-1)


Physicochemical Comparison: Target Compound vs. Direct‑Acyl Analog

Computationally predicted physicochemical descriptors provide the only available quantitative differentiation between the target compound and its closest commercially available analog, 1‑[(2‑fluorophenoxy)acetyl]‑4‑(4‑methoxyphenyl)piperazine. The ethyl‑linked target compound (MW 387.455) is heavier and more hydrophobic than the direct‑acyl analog (MW 344, LogP 2.42, LogSW –3.78, tPSA 42.0 Ų) . While experimental logD or solubility data for the target compound are absent, the structural modification predicts a LogP increase of ≥0.5 units and a reduction in aqueous solubility, parameters that directly influence membrane permeation and bioassay performance [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Structural Differentiation: Ethyl Linker as a Conformational Modulator

The two‑carbon ethyl linker (‑CH₂‑CH₂‑) between the piperazine nitrogen and the acetamide amide represents the key structural difference from simpler N‑acylpiperazine analogs. In class‑level SAR studies, extending the linker between an arylpiperazine and an acetamide moiety has been shown to alter selectivity for serotonin receptor subtypes. For example, elongation from a direct acyl bond to a two‑carbon chain can shift 5‑HT₇/5‑HT₁A selectivity ratios by ≥5‑fold in certain congeneric series [1]. While no receptor‑binding data are available for the specific target compound, the structural precedent supports the conclusion that the ethyl linker is a critical determinant of pharmacological profile.

Structure–Activity Relationship Linker Chemistry Receptor Binding

Purity and Quality Control: Vendor‑Supplied Analytical Data

Reputable suppliers of 1049447-29-1 (e.g., CymitQuimica, ChemSpace) provide a minimum purity of 95 % as determined by HPLC, with batch‑specific certificates of analysis available upon request [1]. While purity data are not differentiating per se, the consistent availability of analytical documentation enables reliable comparison across vendor lots, which is essential for reproducibility in screening campaigns. No comparable purity data are publicly accessible for the direct‑acyl analog, limiting the ability to benchmark quality.

Chemical Procurement Quality Control Analytical Chemistry

Implication of Fluorine Substituent Position on Metabolic Stability

The ortho‑fluorine on the phenoxy ring distinguishes the target compound from its para‑fluorophenoxy isomer (2‑(4‑fluorophenoxy)‑N‑(2‑(4‑(4‑methoxyphenyl)piperazin‑1‑yl)ethyl)acetamide). In general, ortho‑fluorination introduces steric hindrance that can reduce oxidative metabolism at the para position by cytochrome P450 enzymes. Literature class‑level evidence indicates that ortho‑fluorophenyl ethers can exhibit 2‑ to 5‑fold lower intrinsic clearance compared to their para‑fluorinated counterparts in human liver microsomes [1]. However, this inference has not been experimentally validated for the specific target compound, and direct metabolic stability data are absent.

Drug Metabolism Fluorine Chemistry Cytochrome P450

Recommended Application Scenarios for 2-(2-Fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide (1049447-29-1)


CNS Receptor‑Binding Profiling in Hit‑to‑Lead Campaigns

The combination of a 4‑(4‑methoxyphenyl)piperazine motif (common in 5‑HT₁A and D₂ receptor ligands) with an ortho‑fluorophenoxyacetamide tail makes this compound a suitable candidate for broad‑panel CNS receptor‑binding screens [1]. The ethyl linker may confer selectivity advantages over direct‑acyl analogs, justifying its inclusion in focused compound libraries aimed at serotonin or dopamine receptor targets.

PROTAC Linker Elaboration and Radioligand Precursor

The free terminal amide and the ethyl amino spacer provide a vector for further functionalization. The 2‑fluorophenoxy group can serve as a precursor for ¹⁸F‑labeling (SNAr or copper‑mediated radiofluorination), positioning the compound as a scaffold for novel PET tracer development [1] or as a VHL‑/CRBN‑ligand linker in PROTACs.

Metabolic Stability SAR Studies on Fluorophenyl Ethers

The ortho‑fluoro substitution offers a predefined structural probe for comparing metabolism versus the para‑fluoro isomer. Researchers can use the compound in paired microsomal stability or CYP inhibition assays to experimentally validate the hypothesized 2‑ to 5‑fold gain in metabolic stability associated with ortho‑fluorination [1].

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.